2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, oxazole, and pyrazolopyrazine moieties
Preparation Methods
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzodioxole ring, followed by the introduction of the chlorophenyl and oxazole groups, and finally the construction of the pyrazolopyrazine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.
Cyclization: Intramolecular cyclization reactions can be facilitated by heating or using specific catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxazole groups can interact with the active sites of enzymes, while the pyrazolopyrazine core can modulate the activity of receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar compounds include those with benzodioxole, chlorophenyl, oxazole, or pyrazolopyrazine moieties. the unique combination of these groups in 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one gives it distinct properties and potential applications. Some similar compounds include:
- 2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazole
- 3-chlorophenyl-5-methyl-1,3-oxazole
- Pyrazolo[1,5-a]pyrazine derivatives
These compounds share some structural features but differ in their overall chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-14-19(26-23(33-14)16-3-2-4-17(25)9-16)12-28-7-8-29-20(24(28)30)11-18(27-29)15-5-6-21-22(10-15)32-13-31-21/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAYRTYIYTZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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